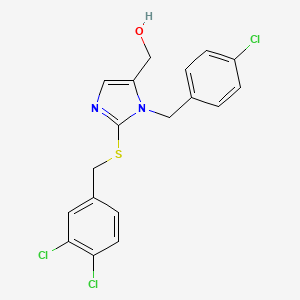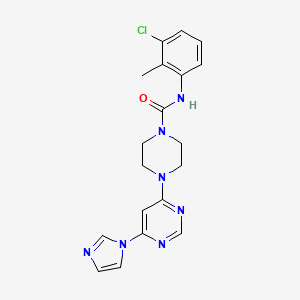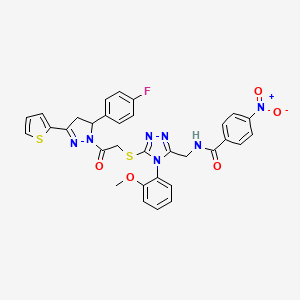
Acide 2-((3-isopropoxypropyl)amino)-4-(mésitylamino)-4-oxobutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups
Applications De Recherche Scientifique
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the mesitylamino group: This can be achieved by reacting mesitylene with an appropriate amine under controlled conditions.
Introduction of the isopropoxypropyl group: This step involves the reaction of an appropriate alkyl halide with an amine to form the isopropoxypropylamine intermediate.
Coupling of intermediates: The final step involves coupling the mesitylamino and isopropoxypropylamine intermediates with a suitable oxobutanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-((3-isopropoxypropyl)amino)carbonylacetamide: This compound shares the isopropoxypropylamino group but differs in the presence of a chloro substituent and a carbonylacetamide group.
2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: This polymeric compound contains the isopropoxypropyl group and is used in drug delivery applications.
Uniqueness
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to its combination of mesitylamino and isopropoxypropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various scientific fields.
Propriétés
IUPAC Name |
4-oxo-2-(3-propan-2-yloxypropylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-12(2)25-8-6-7-20-16(19(23)24)11-17(22)21-18-14(4)9-13(3)10-15(18)5/h9-10,12,16,20H,6-8,11H2,1-5H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJILZGXFKLDJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2404562.png)


![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![1-(4-fluorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
